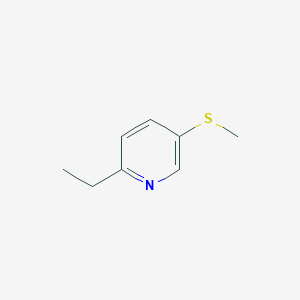

2-Ethyl-5-(methylthio)pyridine

説明

2-Ethyl-5-(methylthio)pyridine is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridines are of interest because they are efficiently prepared from simple reagents and are convenient precursors to nicotinic acid, a form of vitamin B3 .

Synthesis Analysis

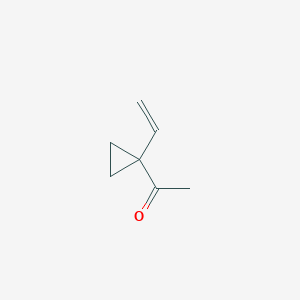

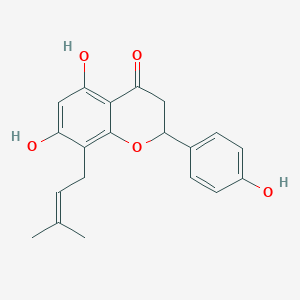

The synthesis of 2-Ethyl-5-(methylthio)pyridine and its derivatives often involves the condensation of aldehydes in the presence of ammonia . A novel synthesis route to produce 2-methyl-5-ethylpyridine (MEP) from the cyclic acetaldehyde ammonia trimer (AAT) has been explored . The reaction was studied in a semi-batch reactor in the presence of different promoters to adjust the pH of the reaction solution .Molecular Structure Analysis

The molecular formula of 2-Ethyl-5-(methylthio)pyridine is C8H11N . The molecular weight is 121.1796 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

The reactions for the synthesis of 2-Ethyl-5-(methylthio)pyridine proceeded with a high degree of selectivity, producing α-methylated pyridines . The reactions were carried out using a simplified bench-top continuous flow setup .Physical And Chemical Properties Analysis

2-Ethyl-5-(methylthio)pyridine is insoluble in water . It is more dense than water and hence sinks in water . It is a combustible liquid .Safety And Hazards

2-Ethyl-5-(methylthio)pyridine is considered hazardous . It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .

将来の方向性

特性

IUPAC Name |

2-ethyl-5-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-3-7-4-5-8(10-2)6-9-7/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOVSAVQGMENDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598791 | |

| Record name | 2-Ethyl-5-(methylsulfanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-5-(methylthio)pyridine | |

CAS RN |

149281-49-2 | |

| Record name | 2-Ethyl-5-(methylsulfanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B138226.png)